

# Application Notes and Protocols: Antibacterial Efficacy of Ceftazidime in Biofilm Assays

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## Compound of Interest

Compound Name: *Ceftazidime pentahydrate*

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## Introduction

Ceftazidime, a third-generation cephalosporin antibiotic, is widely used to treat infections caused by Gram-negative bacteria, including *Pseudomonas aeruginosa*.<sup>[1]</sup> A significant challenge in treating bacterial infections is the formation of biofilms, structured communities of bacteria encased in a self-produced polymeric matrix. Bacteria within biofilms exhibit increased resistance to antimicrobial agents and host immune responses.<sup>[2][3]</sup> Understanding the efficacy of antibiotics like ceftazidime against bacterial biofilms is crucial for developing effective therapeutic strategies.

These application notes provide a summary of the antibacterial efficacy of ceftazidime against various bacterial biofilms, along with detailed protocols for key experiments to assess its anti-biofilm activity.

## Data Presentation: Efficacy of Ceftazidime on Biofilm Formation

The following tables summarize the quantitative data on the effect of ceftazidime, particularly at sub-inhibitory concentrations (sub-MICs), on biofilm formation by different bacterial species.

Table 1: Effect of Sub-Inhibitory Concentrations of Ceftazidime on *Pseudomonas aeruginosa* Biofilm

Bacterial Strain	Ceftazidime Concentration	Observed Effect	Reference
P. aeruginosa PAO1	1/4 x MIC	Reduced biofilm volume	[4]
P. aeruginosa PAO1	1/4 x MIC	More heterogeneous biofilm structure	[4]
P. aeruginosa PAO1	1/4 x MIC	Inhibited twitching motility	[4]
P. aeruginosa PAO1	1/4 x MIC	Reduced gene expression of <i>lecA</i> , <i>lecB</i> , <i>pel</i> , and <i>psl</i>	[4]
P. aeruginosa (clinical isolates)	Sub-MICs	Increased biofilm formation	[5]

Table 2: Effect of Sub-Inhibitory Concentrations of Ceftazidime on Escherichia coli Biofilm

Bacterial Strain	Ceftazidime Concentration	Observed Effect	Reference
E. coli (clinical isolates)	Sub-MICs	Significantly decreased biofilm formation	[6]
E. coli	Sub-MIC	Significantly inhibited biofilm formation and swimming motility	[7]
E. coli	Sub-MIC	Decreased expression of <i>ibpA</i> gene	[7]
E. coli	Sub-MIC	Increased expression of <i>tnaA</i> gene and extracellular indole concentration	[7]
E. coli E42	1/4 x MIC	Inhibited biofilm formation	[3]

Table 3: Effect of Sub-Inhibitory Concentrations of Ceftazidime on Other Bacterial Biofilms

Bacterial Strain	Ceftazidime Concentration	Observed Effect	Reference
Proteus vulgaris (clinical isolates)	Sub-MICs	Significantly decreased biofilm formation	[6]
Morganella morganii ER89472	Sub-MIC	Decreased biofilm formation	[6]
Acinetobacter baumannii	Sub-MICs	Decreased biofilm formation	[5]
Proteus mirabilis	1/4, 1/2, and 1 x MIC	Decreased ability to form biofilms	[8]

## Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard methods cited in the literature.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

### Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ceftazidime stock solution
- Sterile 96-well microtiter plates
- Pipettes and sterile tips
- Incubator
- Microplate reader (optional)

Procedure:

- Prepare a serial two-fold dilution of ceftazidime in CAMHB in a 96-well plate.
- Adjust the bacterial culture to a concentration of approximately  $5 \times 10^5$  CFU/mL in CAMHB.
- Inoculate each well containing the ceftazidime dilution with 50  $\mu$ L of the bacterial suspension.
- Include a positive control (bacteria without antibiotic) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.

- Determine the MIC by visual inspection as the lowest concentration of ceftazidime that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600).

## Protocol 2: Biofilm Formation Assay

This protocol describes the formation of bacterial biofilms in a 96-well plate format.

Materials:

- Bacterial culture
- Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable medium)
- Sterile 96-well flat-bottomed polystyrene microtiter plates
- Pipettes and sterile tips
- Incubator

Procedure:

- Grow a bacterial culture overnight in TSB.
- Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
- Add 200  $\mu$ L of the diluted culture to each well of a 96-well plate.
- To test the effect of ceftazidime, add the desired sub-inhibitory concentrations of the antibiotic to the wells at the time of inoculation.
- Include a positive control (bacteria without antibiotic) and a negative control (broth only).
- Incubate the plate at 37°C for 24-48 hours without shaking. To prevent evaporation, place the plate in a humidified container.

## Protocol 3: Quantification of Biofilm using Crystal Violet Staining

This protocol quantifies the amount of biofilm formed using the crystal violet dye.[2][10][11][12]

#### Materials:

- 96-well plate with formed biofilms
- Phosphate-buffered saline (PBS) or sterile distilled water
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic acid or 95% Ethanol
- Pipettes and sterile tips
- Microplate reader

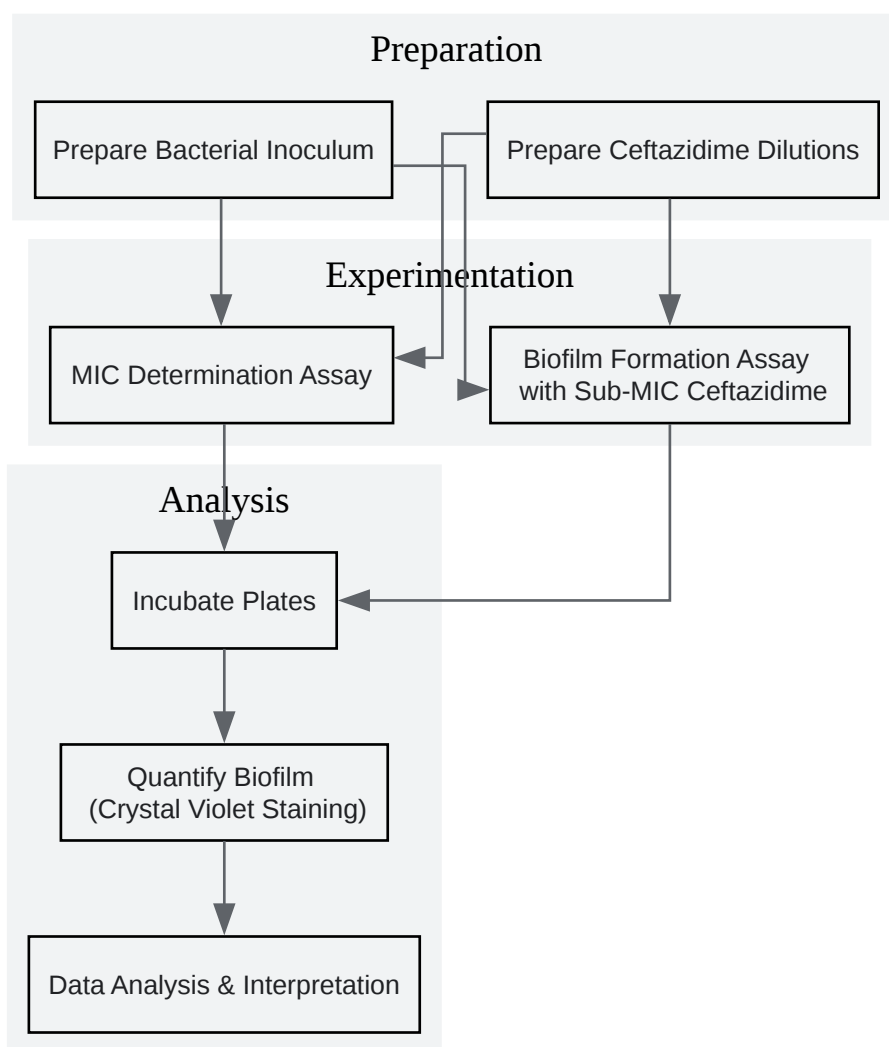
#### Procedure:

- Carefully discard the planktonic cell culture from the wells.
- Gently wash the wells twice with 200  $\mu$ L of PBS or sterile distilled water to remove non-adherent cells.
- Air dry the plate for 15-20 minutes.
- Add 200  $\mu$ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Remove the crystal violet solution and wash the wells three times with PBS or sterile distilled water.
- Add 200  $\mu$ L of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
- Incubate for 10-15 minutes at room temperature.
- Transfer 150  $\mu$ L of the solubilized crystal violet to a new flat-bottomed 96-well plate.
- Measure the absorbance at 570 nm (or a wavelength between 550-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

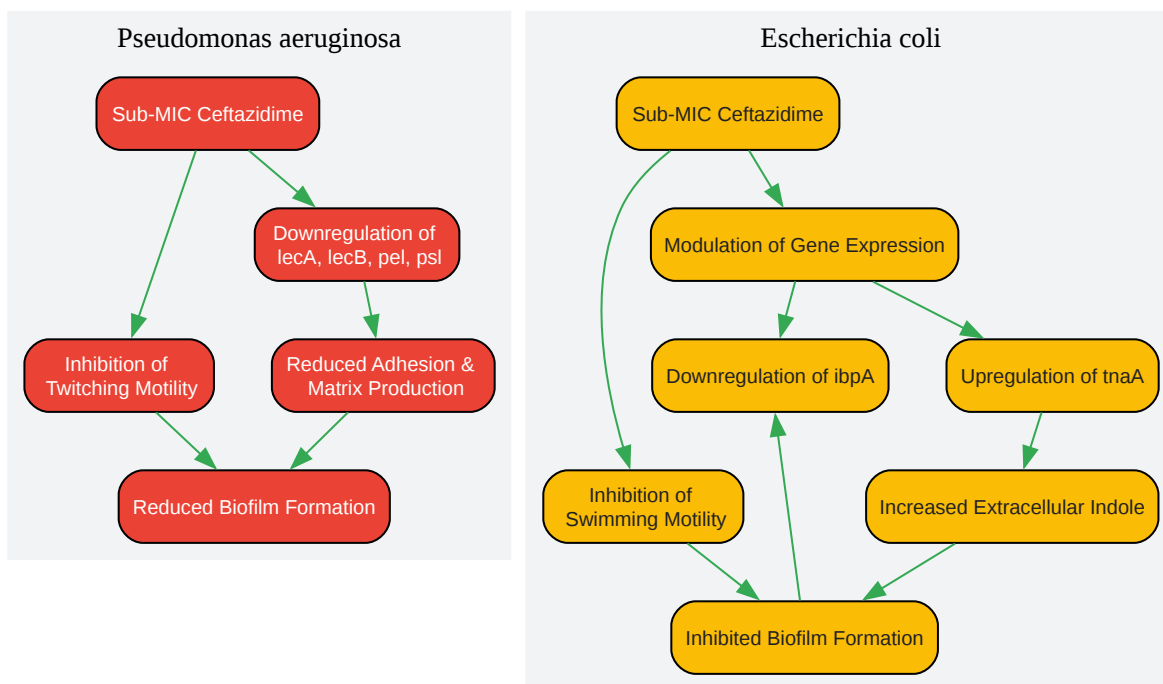
## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for assessing the antibacterial efficacy of ceftazidime on biofilm formation.







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